molecular formula C9H6BrClS B138130 3-(Bromomethyl)-7-chlorobenzo[b]thiophene CAS No. 17512-61-7

3-(Bromomethyl)-7-chlorobenzo[b]thiophene

Cat. No.: B138130
CAS No.: 17512-61-7
M. Wt: 261.57 g/mol
InChI Key: OFKWTWJUANJQNU-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-7-chlorobenzo[b]thiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing a sulfur atom. This particular compound is characterized by the presence of a bromomethyl group at the third position and a chlorine atom at the seventh position on the benzo[b]thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-7-chlorobenzo[b]thiophene typically involves the bromination of 7-chlorobenzo[b]thiophene. One common method is the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-7-chlorobenzo[b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Synthesis of Pharmaceutical Compounds

3-(Bromomethyl)-7-chlorobenzo[b]thiophene serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives have shown potential in treating various diseases, including cancer, inflammation, and microbial infections. For instance, it is used in the preparation of sertaconazole nitrate, an antifungal agent, highlighting its relevance in drug development .

Case Study: Anticancer Activity

Research indicates that compounds derived from this compound exhibit significant anticancer properties. A study demonstrated that modifications to this compound can enhance its efficacy against specific cancer cell lines, thereby paving the way for new therapeutic strategies .

Material Science

Organic Semiconductors and Conductive Polymers

In material science, this compound is utilized in developing organic semiconductors and conductive polymers. These materials are essential for creating electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's unique electronic properties make it a valuable component in these applications .

Biological Research

Biochemical Assays

The compound is also employed as a probe in biochemical assays to study enzyme activities and protein interactions. Its ability to selectively react with biological molecules allows researchers to investigate complex biochemical pathways and mechanisms .

Example: Enzyme Activity Studies

In a recent study, this compound was used to assess the activity of specific enzymes involved in metabolic pathways. The results indicated that this compound could serve as a valuable tool for understanding enzyme kinetics and regulation .

Industrial Chemistry

Agrochemicals and Specialty Chemicals

In industrial chemistry, this compound plays a role in synthesizing agrochemicals and specialty chemicals. Its derivatives are utilized in developing pesticides and herbicides, contributing to agricultural productivity .

Synthesis Methodology

Recent advancements have focused on improving the synthesis of this compound using less toxic solvents, enhancing yield and purity. For example, using n-heptane instead of carbon tetrachloride has shown improved outcomes in terms of environmental safety and product quality .

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-7-chlorobenzo[b]thiophene depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes, receptors, or DNA. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of their activity. The chlorine atom and thiophene ring contribute to the compound’s overall stability and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    3-Bromothieno[3,2-b]thiophene: Similar structure but lacks the chlorine atom.

    2-Bromo-3-methylthiophene: Contains a methyl group instead of a chlorobenzo ring.

    7-Chlorobenzo[b]thiophene: Lacks the bromomethyl group

Uniqueness

3-(Bromomethyl)-7-chlorobenzo[b]thiophene is unique due to the presence of both bromomethyl and chlorine substituents on the thiophene ring. This combination enhances its reactivity and allows for diverse chemical modifications. The compound’s unique structure makes it a valuable intermediate in the synthesis of complex molecules with specific biological and chemical properties .

Biological Activity

3-(Bromomethyl)-7-chlorobenzo[b]thiophene is a heterocyclic compound that belongs to the thiophene family, characterized by a bromomethyl group at the third position and a chlorine atom at the seventh position on the benzo[b]thiophene ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial properties. The following sections will explore its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves bromination reactions. A common method utilizes N-bromosuccinimide (NBS) as the brominating agent in an inert solvent like n-heptane or n-hexane under reflux conditions. This approach enhances reaction efficiency and safety compared to traditional solvents like carbon tetrachloride .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria as well as fungi. Research indicates that derivatives of benzo[b]thiophenes, including this compound, show low minimum inhibitory concentrations (MICs), suggesting potent antimicrobial effects.

  • MIC Values : In studies, compounds related to benzo[b]thiophenes demonstrated MIC values as low as 16 µg/mL against Staphylococcus aureus and Candida albicans .
  • Mechanism of Action : The presence of halogen substituents (bromine and chlorine) enhances the electrophilic character of the compound, making it an effective intermediate in organic synthesis and a potential pharmacophore for developing new antimicrobial agents .

Other Biological Activities

In addition to its antimicrobial properties, this compound has been implicated in various other biological activities:

Study on Antimicrobial Efficacy

A recent study evaluated the efficacy of various substituted benzo[b]thiophenes against common bacterial strains. The results indicated that this compound exhibited notable bactericidal activity, particularly against S. aureus and Escherichia coli. The time-kill curve analysis confirmed rapid bactericidal action at MIC levels, highlighting its potential for therapeutic applications in treating bacterial infections .

Synthesis and Pharmacological Evaluation

Another investigation focused on synthesizing this compound derivatives and assessing their pharmacological profiles. It was found that these derivatives maintained good drug-like properties with no violations of Lipinski's rule of five, making them suitable candidates for further development as pharmaceutical agents .

Summary Table of Biological Activities

Activity Description Reference
AntimicrobialEffective against Gram-positive bacteria (MIC ~16 µg/mL)
AntifungalPrecursor for Sertaconazole; treats fungal infections
Potential AnticancerInteraction with cancer-related biological targets

Q & A

Q. Basic: What are the key physical properties and storage recommendations for 3-(Bromomethyl)-7-chlorobenzo[b]thiophene?

Answer:
The compound has a molecular formula C₉H₆BrClS (MW: 261.57) and a melting point of 129–130°C . It is typically stored below 4°C to prevent decomposition of the bromomethyl group. Purity is ≥95%, confirmed via GC/HPLC in commercial batches . For lab-scale handling, use amber glass vials under inert gas (N₂/Ar) to minimize light- or moisture-induced degradation .

Q. Basic: What synthetic routes are reported for benzo[b]thiophene derivatives with bromomethyl substituents?

Answer:
A common approach involves Friedel-Crafts alkylation or halogenation of preformed benzo[b]thiophene scaffolds. For example:

  • Haloester coupling : Reacting benzo[b]thiophene precursors with haloesters (e.g., ethyl bromoacetate) in DMF using K₂CO₃ as a base (60–70°C, 10–20 mmol scale) .
  • Electrophilic substitution : Bromomethyl groups are introduced via brominating agents (e.g., NBS) in the presence of radical initiators like AIBN .
  • Cross-coupling : Suzuki-Miyaura reactions with boronic acids are limited due to the thiophene ring’s electron-rich nature, requiring Pd catalysts with bulky ligands .

Q. Advanced: How does the bromomethyl group influence reactivity in cross-coupling or nucleophilic substitution reactions?

Answer:
The bromomethyl moiety acts as a versatile electrophile. Key observations:

  • Nucleophilic substitution : Reacts with amines, thiols, or alkoxides in polar aprotic solvents (DMF, DMSO) at 25–50°C. Steric hindrance from the benzo[b]thiophene ring slows SN2 kinetics, favoring SN1 pathways in protic solvents .
  • Stability : Susceptible to elimination under strong bases (e.g., t-BuOK), forming methylene intermediates. Stabilizers like crown ethers mitigate this .
  • Electrochemical reduction : Cyclic voltammetry in DMF shows a reduction peak at −1.2 V (vs. Ag/AgCl), correlating with Br–C bond cleavage .

Q. Advanced: What analytical techniques resolve contradictions in characterizing halogenated thiophene derivatives?

Answer:

  • X-ray crystallography : Resolves ambiguities in regioisomerism (e.g., 3-bromo vs. 5-bromo substitution) .
  • Low-temperature phosphorescence : Detects trace impurities (e.g., dibenzothiophenes) at ppm levels in environmental samples .
  • HPLC-MS/MS : Distinguishes degradation products (e.g., dehalogenated or oxidized species) using C18 columns and acetonitrile/water gradients .

Q. Advanced: How is this compound utilized in materials science or medicinal chemistry?

Answer:

  • Organic electronics : The benzo[b]thiophene core acts as a π-conjugated building block for semiconductors. Bromomethyl groups enable functionalization with electron-withdrawing substituents (e.g., cyano, nitro) to tune HOMO/LUMO levels .
  • Pharmaceutical intermediates : Used to synthesize spirocyclic compounds (e.g., spiro[benzo[b]thiophene-6,2'-benzofuran] ) via SNAr reactions with amines or hydrazines. These scaffolds show activity against kinase targets .
  • Environmental monitoring : Detected as a byproduct in PAH-contaminated sediments via RPLC-fluorescence .

Q. Basic: What safety precautions are critical when handling this compound?

Answer:

  • Health hazards : Causes skin/eye irritation (GHS05). Use PPE (nitrile gloves, goggles) and work in a fume hood .
  • Environmental risks : Toxic to aquatic organisms (GHS09). Collect waste in halogenated solvent containers for incineration .
  • Stability : Avoid exposure to heat (>50°C) or strong oxidizers (e.g., HNO₃) to prevent Br₂ release .

Q. Advanced: How do steric and electronic effects impact regioselectivity in its reactions?

Answer:

  • Steric effects : The 7-chloro substituent directs electrophiles to the less hindered 3-position. For example, nucleophilic attack occurs preferentially at the bromomethyl group over the chloro site .
  • Electronic effects : The thiophene ring’s electron-rich nature deactivates the bromomethyl group toward electrophilic substitution but enhances its electrophilicity in SN reactions .
  • Computational modeling : DFT studies (B3LYP/6-311+G**) predict charge density distribution, aiding reaction pathway optimization .

Q. Basic: What literature search strategies optimize data collection for this compound?

Answer:

  • Keyword combinations : Use SciFinder with terms like “benzo[b]thiophene bromomethyl synthesis” or “halogenated thiophene stability” .
  • CAS RN filtering : Narrow results using 1198-51-2 (CAS for this compound) to exclude irrelevant analogs .
  • Patent mining : Focus on European Patent Office (EPO) databases for synthetic methodologies (e.g., Example 290 in EP documents) .

Properties

IUPAC Name

3-(bromomethyl)-7-chloro-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClS/c10-4-6-5-12-9-7(6)2-1-3-8(9)11/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKWTWJUANJQNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)SC=C2CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80464121
Record name 3-(Bromomethyl)-7-chloro-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17512-61-7
Record name 3-(Bromomethyl)-7-chloro-1-benzothiophen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017512617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Bromomethyl)-7-chloro-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(BROMOMETHYL)-7-CHLORO-1-BENZOTHIOPHENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEJ77W6PRE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Feasible Synthetic Routes

3-(Bromomethyl)-7-chlorobenzo[b]thiophene
3-(Bromomethyl)-7-chlorobenzo[b]thiophene
3-(Bromomethyl)-7-chlorobenzo[b]thiophene
3-(Bromomethyl)-7-chlorobenzo[b]thiophene
3-(Bromomethyl)-7-chlorobenzo[b]thiophene
3-(Bromomethyl)-7-chlorobenzo[b]thiophene

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